![molecular formula C37H51O3P B598689 2-[双(3,5-二叔丁基-4-甲氧基苯基)膦基]苯甲醛 CAS No. 1202865-21-1](/img/structure/B598689.png)

2-[双(3,5-二叔丁基-4-甲氧基苯基)膦基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

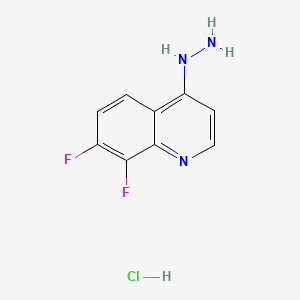

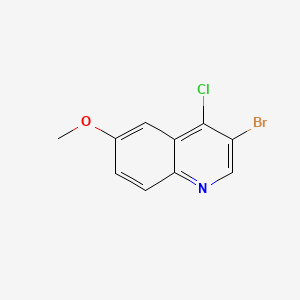

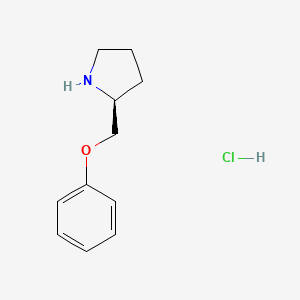

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is a chemical compound with the empirical formula C37H51O3P . It is a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s known that phosphine-containing compounds can be synthesized through reactions involving phosphine ligands . More detailed synthesis methods may be found in specialized chemical literature or databases.Molecular Structure Analysis

The molecular weight of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is 574.77 . Its structure includes a phosphine functional group, which is a common feature in ligands used in coupling reactions .Chemical Reactions Analysis

This compound is a ligand, which means it can bind to a central metal atom to form a coordination complex. This property makes it suitable for various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a melting point of 120-125°C . More specific physical and chemical properties may be found in specialized chemical databases or literature.科学研究应用

空间位阻体系

研究探索空间位阻配体,用于合成具有低配位磷中心的化合物。这些化合物,如 1,4-双(二氯膦基)-2,3,5,6-四(对叔丁基苯基)苯,由于其独特的磷中心和空间位阻苯单元,在新型材料开发中具有潜在应用 (Shah 等,2000)。

手性膦配体

手性膦配体的开发,如 2,3-双(叔丁基甲基膦基)喹喔啉,用于铑催化的不对称氢化,显示出巨大的潜力。这些配体已成功用于合成手性药物成分,证明了它们在药物化学中的价值 (Imamoto 等,2012)。

烷氧羰基化中的配体

二齿膦配体 1,2-双(二叔丁基膦甲基)苯在烷氧羰基化反应中很有名。它特别用于甲基丙烯酸甲酯的商业生产,显示了其在化学制造中的重要工业应用 (Vondran 等,2021)。

OLEDs 应用

对含有硫杂辅助配体的铱(iii)配合物的研究,包括双(3,5-二叔丁基-4-甲氧基苯基)膦基二硫代酸,证明了它们在有机发光二极管 (OLED) 中的用途。这些材料表现出高磷光量子产率,这使得它们在开发具有改进性能的 OLED 中很有价值 (Su & Zheng, 2019)。

功能化单膦酸酯和双膦酸酯的合成

已经开发了具有 2,6-二叔丁基-4-甲基苯酚片段的单膦酸酯和双膦酸酯的合成程序。这些化合物衍生自 3,5-二叔丁基-4-苯甲醛衍生物,在创建空间位阻酚中显示出潜力,在化学和材料科学中具有应用 (Prishchenko 等,2008)。

光致发光特性

1,4-双-(α-氰基-4-甲氧基苯乙烯基)苯等化合物表现出高度的光致发光特性。该领域的研究有助于理解各种状态下的光物理特性,有助于开发具有受控发射特性的材料 (Lowe & Weder, 2002)。

不对称合成

已经合成了具有双(恶唑啉基)-3,5-二甲苯基的铑和铱配合物,展示了它们在不对称合成反应中的有效性,例如乙基 3-苯基丁-2-烯酸酯的共轭还原。这项研究为这些配合物在催化不对称化学反应中的作用提供了有价值的见解 (Ito 等,2006)。

抗病毒生物活性

由取代的苯甲醛合成的 α-氨基膦酸酯衍生物显示出中等到良好的抗病毒活性。这表明在治疗病毒感染的药物和药物开发中具有潜在应用 (Xu 等,2006)。

作用机制

Target of Action

It is known to be a ligand suitable for various coupling reactions , suggesting that it may interact with a variety of molecular targets involved in these reactions.

Mode of Action

The compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling . As a ligand, it binds to a central metal atom in a coordination complex, facilitating the coupling reactions.

安全和危害

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWZHFURVJBYGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746390 |

Source

|

| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202865-21-1 |

Source

|

| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)